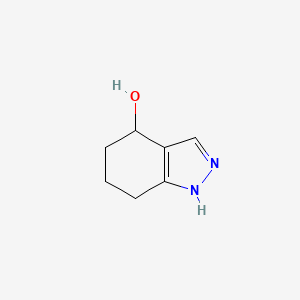
4,5,6,7-Tetrahydro-2h-indazol-4-ol
Vue d'ensemble
Description
“4,5,6,7-Tetrahydro-2h-indazol-4-ol” is a derivative of indazole, a heterocyclic aromatic organic compound . Indazole has been recognized for its various biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of N1, N3, 2-triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides with hydrazine hydrate . Another method involves the condensation of phenylhydrazine and 2-(hydroxymethylene)cyclohexanone-4-carboxylate .Molecular Structure Analysis
The molecular structure of “this compound” was confirmed as 1H-indazole through HMBC correlations . The stereochemistry of the six-membered ring of the fused indazoles resembled that of keto esters .Chemical Reactions Analysis
The reaction of 4-oxocyclo-hexane-1,3-dicarboxamides with phenylhydrazine led to the formation of hydrazones instead of indazoles . The synthesized compounds were tested for antimicrobial, analgesic, and anti-inflammatory activities .Applications De Recherche Scientifique
Catalytic Applications
4,5,6,7-Tetrahydro-2H-indazol-4-ol has been utilized in catalysis, offering a greener approach to synthesize 4,5,6,7-tetrahydro-1H-indazol-3(2H)-one derivatives. The use of Amberlyst A-21 as a catalyst for constructing cyclohexanone ring from aromatic aldehydes and β-ketoester under mild conditions showcases the compound's role in facilitating environmentally friendly synthesis processes (Rao et al., 2014).
Structural Characterization
The structure and stability of tetrahydroindazolone derivatives have been a subject of study, with multinuclear magnetic resonance spectroscopy being used to establish the most stable tautomers of these compounds (Claramunt et al., 2006).
Antioxidant Properties
A series of tetrahydroindazoles prepared using microwave irradiation demonstrated not only an efficient synthesis method but also revealed moderate in vitro antioxidant activity, as assessed by DPPH and ABTS methods (Polo et al., 2016).
Biological Activity and Coordination Compounds
Biological Activity
Novel 4,5,6,7-tetrahydro-2H-indazole derivatives have been synthesized and tested for antimicrobial, analgesic, and anti-inflammatory activities, showcasing the compound's potential in therapeutic applications (Gein et al., 2019).
Coordination Behavior with Metals
The coordination behavior of 4,5,6,7-tetrahydro-1H-indazole with metals like Cu(II), Co(II), and Ag(I) has been studied, leading to compounds with diverse structures and applications in antimicrobial, antioxidant, and enzyme inhibition studies (Khan et al., 2017).
Theoretical Studies and Reaction Pathways
Theoretical Tautomerism Studies
Computational studies have been conducted to establish the most stable tautomer of tetrahydroindazolone derivatives, providing insights into the compound's structural properties (Pérez Medina et al., 2006).
Palladium-Catalyzed Synthesis
The palladium-catalyzed domino reaction has been explored for the synthesis of 2H-indazoles, highlighting an efficient and regioselective approach for constructing this scaffold, crucial in medicinal chemistry (Halland et al., 2009).
Orientations Futures
Analyse Biochimique
Biochemical Properties
4,5,6,7-Tetrahydro-2H-indazol-4-ol plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . By inhibiting COX-2, this compound can reduce the production of pro-inflammatory mediators such as prostaglandin E2. Additionally, this compound interacts with matrix metalloproteinase-13 (MMP-13), which is involved in the degradation of extracellular matrix components . The inhibition of MMP-13 by this compound suggests its potential in preventing tissue damage during inflammatory processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA . By inhibiting NF-κB, this compound can reduce the expression of genes involved in inflammation and immune responses. Furthermore, this compound affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with COX-2, leading to enzyme inhibition . This binding prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Additionally, this compound can activate or inhibit other enzymes, such as MMP-13, through direct binding interactions . These interactions result in changes in gene expression, particularly genes involved in inflammatory and immune responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown reasonable stability in aqueous solutions, with a half-life exceeding one hour . Over time, this compound can degrade into various metabolites, which may have different biological activities. Long-term studies have indicated that this compound can maintain its anti-inflammatory effects over extended periods, suggesting its potential for chronic inflammatory conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively reduce inflammation without significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation, to enhance their excretion from the body. The involvement of this compound in these metabolic pathways can influence the levels of other metabolites and the overall metabolic flux within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by solute carrier transporters, facilitating its entry into cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in inflamed tissues due to its anti-inflammatory properties .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells . In the cytoplasm, this compound can interact with various enzymes and proteins, modulating their activity. In the nucleus, this compound can influence gene expression by interacting with transcription factors and other nuclear proteins . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, directing it to specific compartments or organelles .
Propriétés
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-7-3-1-2-6-5(7)4-8-9-6/h4,7,10H,1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVPZFQPMBEGDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)NN=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


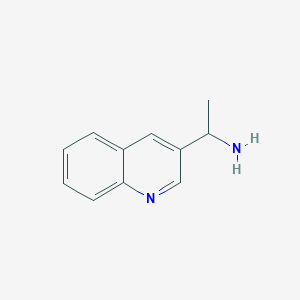
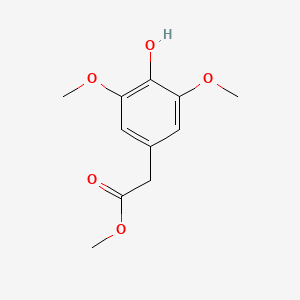

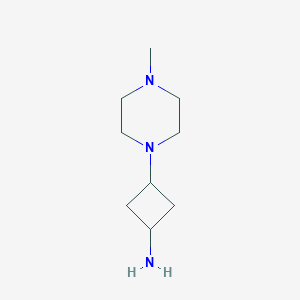
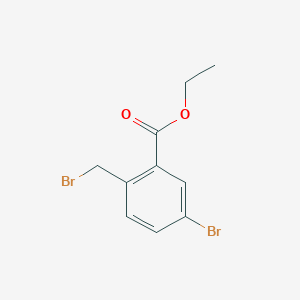
![Ethyl imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B1398824.png)
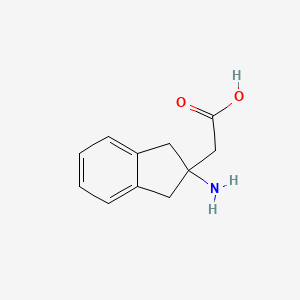
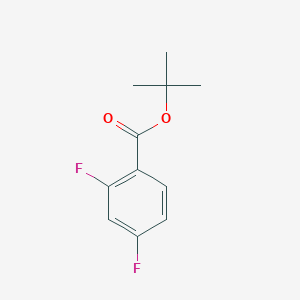
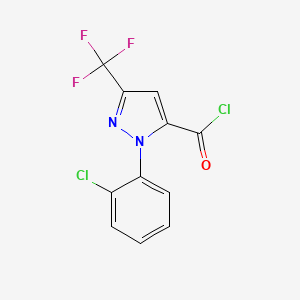
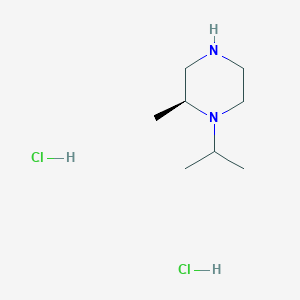

![Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1398832.png)
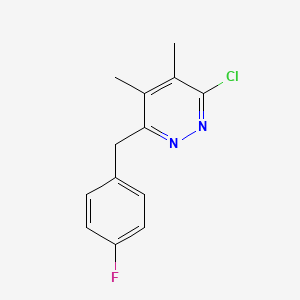
![Methyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1398835.png)
